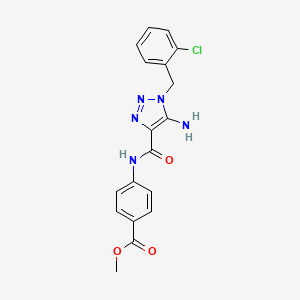

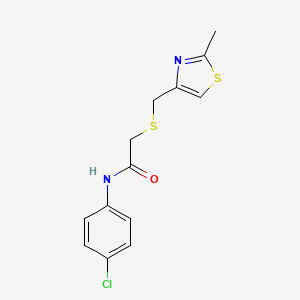

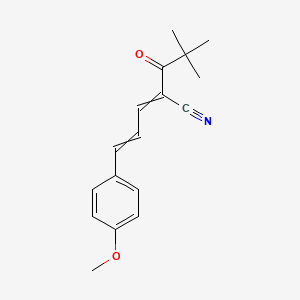

3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are used in the synthesis of various drugs .

Synthesis Analysis

The synthesis of cyanoacetamides, which “this compound” is a part of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains a cyano group (CN) and an amide group (CONH2) .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

Thiophene, which is a part of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis Techniques and Intermediates

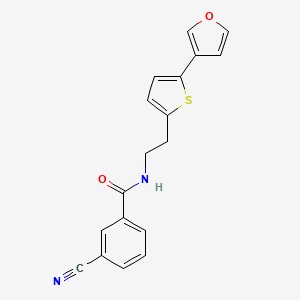

The synthesis of compounds related to 3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves various chemical reactions and intermediates, offering insights into heterocyclic compound synthesis. For instance, tertiary cyanopropargylic alcohols react with thiophene-2-carboxylic and benzo[b]thiophene-2-carboxylic acids under microwave irradiation to afford 4-cyano-5-thienylfuran-3(2H)-ones. These intermediates can then be hydrolyzed to produce corresponding amides, indicating a pathway for generating compounds with benzamide structures (Mal’kina et al., 2013).

Heterocyclic Compound Formation

The formation of heterocyclic compounds through reactions involving benzamide derivatives like this compound showcases the chemical versatility of these compounds. For example, reactions of 2-benzamido-4,5-dihydro-3-thiophene- and -3-furancarbonitriles with cyanomethylene compounds in the presence of sodium hydride yield cyano[3-cyano-4,5-dihydro-2(3H)-thienylidene- and -furanylidene]acetates, demonstrating the synthesis of complex heterocyclic structures from benzamide precursors (Yamagata et al., 1994).

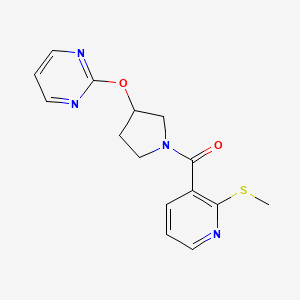

Applications in Dye-Sensitized Solar Cells

The use of phenothiazine derivatives with various conjugated linkers (furan, thiophene, and 3,4-ethylenedioxythiophene) synthesized from benzamide-related compounds in dye-sensitized solar cells highlights the potential of these compounds in renewable energy technologies. Specifically, derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, illustrating the role of benzamide derivatives in enhancing the performance of photovoltaic devices (Kim et al., 2011).

Chemical Sensing

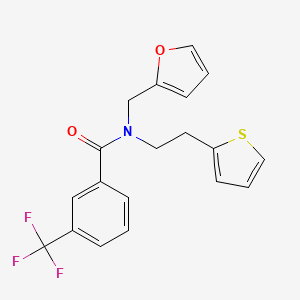

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been explored for their colorimetric sensing of fluoride anions. These compounds undergo a color transition in response to fluoride ions in solution, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This application showcases the potential use of benzamide derivatives in developing chemical sensors for environmental monitoring (Younes et al., 2020).

Mechanism of Action

Indole derivatives, for instance, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Thiophene derivatives, on the other hand, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have shown to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

3-cyano-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c19-11-13-2-1-3-14(10-13)18(21)20-8-6-16-4-5-17(23-16)15-7-9-22-12-15/h1-5,7,9-10,12H,6,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLSBWOOOVWILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)

![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2694672.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)

![5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2694684.png)

![N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide](/img/structure/B2694690.png)